

Application Note: Bioanalytical Method for Olopatadine and its Metabolites in Human Plasma

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B15599712

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Abstract

This application note details a robust and sensitive bioanalytical method for the simultaneous determination of olopatadine and its major metabolites, including N-desmethyl olopatadine (M1) and olopatadine N-oxide, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis.[1][2] Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for drug development and clinical use. This document provides a detailed protocol for the simultaneous quantification of olopatadine and its key metabolites in human plasma.

Experimental

Materials and Reagents

- Olopatadine hydrochloride reference standard

- N-desmethyl olopatadine (M1) reference standard
- Olopatadine N-oxide reference standard
- Loratadine (Internal Standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- Water (Milli-Q or equivalent)
- Human plasma (K2-EDTA)
- Bond Elut C18 solid-phase extraction cartridges[3]

Instrumentation

- Liquid chromatograph (e.g., Shimadzu, Waters)
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
- Analytical column: Reversed-phase C18 column (e.g., Capcellpak CR)[4][5]

Sample Preparation Protocol

A detailed solid-phase extraction (SPE) protocol is provided below:

- **Conditioning:** Condition the Bond Elut C18 cartridge with 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** To 200 μ L of human plasma, add 20 μ L of internal standard working solution (Loratadine, 1 μ g/mL). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with 1 mL of water.
- Elution: Elute the analytes with 1 mL of methanol.
- Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.[\[3\]](#)[\[4\]](#)

Liquid Chromatography

- Column: Capcellpak CR (or equivalent C18)[\[4\]](#)[\[5\]](#)
- Mobile Phase: 70% acetonitrile and 30% water containing 10 mM ammonium acetate (adjusted to pH 4.0 with acetic acid).[\[4\]](#)[\[5\]](#)
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
- Run Time: 3.5 minutes[\[4\]](#)[\[6\]](#)

Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Olopatadine	338.0	165.0 [6] [7]
N-desmethyl olopatadine (M1)	324.0	165.0
Olopatadine N-oxide	354.0	165.0
Loratadine (IS)	383.17	336.90 [4] [5]

Method Validation Summary

The method was validated according to regulatory guidelines.

Parameter	Olopatadine	N-desmethyl olopatadine (M1)	Olopatadine N-oxide
Linearity Range (ng/mL)	0.2 - 100[4][5][6]	0.2 - 100	0.2 - 100
LLOQ (ng/mL)	0.2[4][5][6]	0.2	0.2
Intra-day Precision (%RSD)	< 15%	< 15%	< 15%
Inter-day Precision (%RSD)	< 15%	< 15%	< 15%
Accuracy (% Bias)	Within $\pm 15\%$	Within $\pm 15\%$	Within $\pm 15\%$
Recovery (%)	> 85%	> 85%	> 85%

Data Presentation

Calibration Curve Data

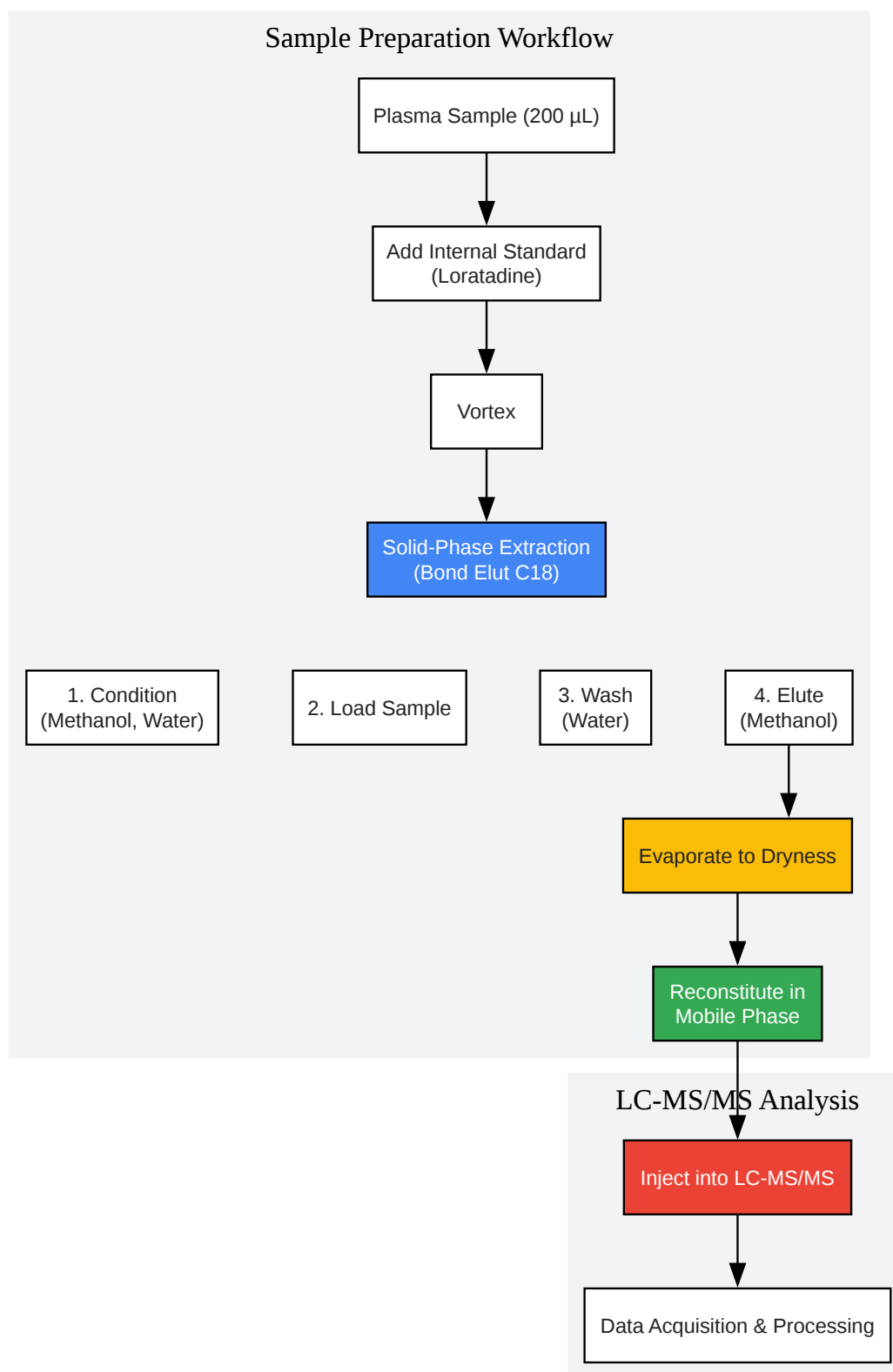
Analyte	Concentration Range (ng/mL)	Correlation Coefficient (r^2)
Olopatadine	0.2 - 100	> 0.99[4][5]
N-desmethyl olopatadine (M1)	0.2 - 100	> 0.99
Olopatadine N-oxide	0.2 - 100	> 0.99

Precision and Accuracy Data

Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Bias)
Olopatadine	LQC (0.6 ng/mL)	6.31	8.92	-2.5
MQC (50 ng/mL)	4.52	6.11	1.8	
HQC (80 ng/mL)	3.88	5.43	3.2	
N-desmethyl olopatadine	LQC (0.6 ng/mL)	7.12	9.87	-1.5
MQC (50 ng/mL)	5.23	7.01	2.5	
HQC (80 ng/mL)	4.15	6.32	4.1	
Olopatadine N-oxide	LQC (0.6 ng/mL)	8.01	10.2	-3.1
MQC (50 ng/mL)	6.11	8.23	1.1	
HQC (80 ng/mL)	5.02	7.54	3.8	

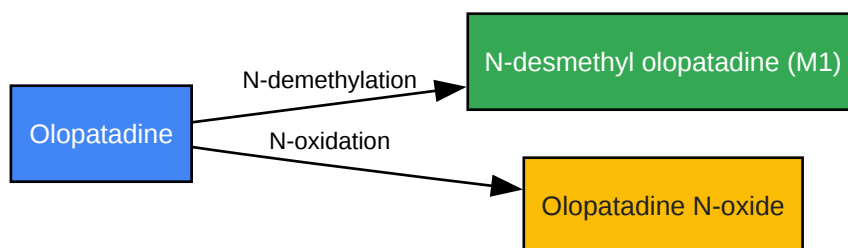
Data presented are representative and may vary between laboratories.

Visualizations



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Caption: Experimental workflow for the bioanalysis of olopatadine.



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Caption: Metabolic pathway of olopatadine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of olopatadine and its major metabolites in human plasma. The method has been successfully validated and is suitable for use in clinical and preclinical studies.

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References

- 1. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
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